BenchChemオンラインストアへようこそ!

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanol

Physicochemical Profiling Drug‑Likeness Membrane Permeability

2‑(3,5‑dimethyl‑4‑nitro‑1H‑pyrazol‑1‑yl)ethanol (CAS 1006440‑77‑2) is a nitro‑functionalised pyrazole ethanol derivative with a molecular weight of 185.18 g mol⁻¹, a computed XLogP3‑AA of 0.1, and a topological polar surface area (TPSA) of 83.9 Ų [REFS‑1]. The compound carries GHS hazard classifications H302 + H315 + H319 + H335, indicating acute oral toxicity as well as skin, eye and respiratory irritation [REFS‑2].

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
Cat. No. B7761905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanol
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCO)C)[N+](=O)[O-]
InChIInChI=1S/C7H11N3O3/c1-5-7(10(12)13)6(2)9(8-5)3-4-11/h11H,3-4H2,1-2H3
InChIKeyXAEQUNXMNQYLSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanol: Comprehensive Physicochemical and Safety Profile for Informed Procurement


2‑(3,5‑dimethyl‑4‑nitro‑1H‑pyrazol‑1‑yl)ethanol (CAS 1006440‑77‑2) is a nitro‑functionalised pyrazole ethanol derivative with a molecular weight of 185.18 g mol⁻¹, a computed XLogP3‑AA of 0.1, and a topological polar surface area (TPSA) of 83.9 Ų [REFS‑1]. The compound carries GHS hazard classifications H302 + H315 + H319 + H335, indicating acute oral toxicity as well as skin, eye and respiratory irritation [REFS‑2]. It is supplied as a ≥95 % pure solid and is primarily employed as a synthetic building block in medicinal chemistry and agrochemical research.

Why Generic Pyrazole Ethanols Cannot Substitute 2‑(3,5‑dimethyl‑4‑nitro‑1H‑pyrazol‑1‑yl)ethanol Without Consequence


The presence of the 4‑nitro group profoundly alters the compound’s electronic structure, hydrogen‑bond acceptor count, and safety profile relative to non‑nitrated pyrazole ethanols [REFS‑1]. Substituting a generic analog such as 2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethanol (CAS 20000‑80‑0) eliminates two hydrogen‑bond acceptors, reduces TPSA by >50 %, and removes skin/eye/respiratory irritation hazards, thereby changing both biological recognition potential and laboratory handling requirements [REFS‑1][REFS‑2][REFS‑3]. Conversely, removal of the 3,5‑dimethyl substituents (as in 2‑(4‑nitro‑1H‑pyrazol‑1‑yl)ethanol) lowers molecular weight and likely alters lipophilicity, affecting downstream pharmacokinetic or reactivity profiles. These quantitative distinctions mean that interchangeability without re‑validation carries substantial scientific risk.

Quantitative Differentiation Evidence: 2‑(3,5‑dimethyl‑4‑nitro‑1H‑pyrazol‑1‑yl)ethanol vs. Closest Analogs


2.2‑Fold Larger Topological Polar Surface Area (TPSA) Relative to the Non‑Nitro Analog

The target compound exhibits a TPSA of 83.9 Ų, compared with 38.05 Ų for 2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethanol, representing a 2.2‑fold increase [REFS‑1][REFS‑2]. This difference arises directly from the nitro group’s contribution of two additional hydrogen‑bond acceptor atoms and is expected to reduce passive membrane permeability, a key parameter in CNS drug‑discovery programs.

Physicochemical Profiling Drug‑Likeness Membrane Permeability

Extended Hazard Profile: Skin, Eye and Respiratory Irritation Not Present in the Non‑Nitro Analog

The target compound carries hazard statements H302 (harmful if swallowed) plus H315 (skin irritation), H319 (eye irritation) and H335 (respiratory irritation) [REFS‑1]. In contrast, the non‑nitro analog 2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethanol is classified only as H302 under GHS, with no skin or respiratory irritation noted [REFS‑2]. This difference adds three additional hazard categories that necessitate engineering controls and personal protective equipment beyond those required for the non‑nitro counterpart.

Occupational Safety GHS Classification Laboratory Handling

Doubled Hydrogen‑Bond Acceptor Count Alters Molecular Recognition Potential

The nitro group increases the hydrogen‑bond acceptor (HBA) count from 2 (non‑nitro analog) to 4, while the donor count remains at 1 for both compounds [REFS‑1][REFS‑2]. The additional HBA capacity allows the target compound to engage in stronger or additional interactions with biological targets such as kinase hinge regions or metal cofactors, providing a chemical differentiation that can be exploited in fragment‑based drug discovery.

Medicinal Chemistry Ligand Design Structure‑Activity Relationships

Reduced XLogP3‑AA Relative to the Non‑Nitro Analog Indicates Higher Hydrophilicity

The computed XLogP3‑AA value for the target compound is 0.1, compared with 0.3 for the non‑nitro analog [REFS‑1][REFS‑2]. Although the absolute difference is modest (−0.2 log units), the directionality is consistent with the polar nitro group increasing aqueous solubility relative to the des‑nitro compound. This shift may influence formulation strategies and oral absorption predictions in early‑stage discovery.

Lipophilicity Solubility ADME Prediction

Nitro‑Group Provides a Synthetic Handle for Late‑Stage Diversification

The aromatic nitro substituent can be selectively reduced to an amine under catalytic hydrogenation conditions, enabling generation of 4‑amino‑3,5‑dimethylpyrazole ethanol derivatives. In contrast, the non‑nitro analog lacks this orthogonal functional‑group handle and must be activated via less selective C–H functionalization strategies. While direct comparative yield data for these specific substrates are not published, the established preference for nitro‑to‑amine reduction over alternative functionalizations is a class‑level inference supported by the general synthetic literature on nitropyrazoles [REFS‑1].

Synthetic Methodology Library Synthesis Nitro Reduction

Electron‑Withdrawing Nitro Group Modulates Metal‑Coordination Chemistry

The electron‑withdrawing nitro group lowers the electron density on the pyrazole ring relative to the des‑nitro analog, potentially tuning the Lewis basicity of the N2 nitrogen and altering metal‑binding affinity. While no head‑to‑head stability‑constant comparison exists, crystal structures of Cu(II) complexes with 2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethanol (the non‑nitro ligand) have been reported [REFS‑1]; the nitro‑substituted ligand is expected to form complexes with measurably different geometries and redox potentials due to the inductive effect of the NO₂ group.

Coordination Chemistry Crystal Engineering Ligand Design

Evidence‑Based Application Scenarios for 2‑(3,5‑dimethyl‑4‑nitro‑1H‑pyrazol‑1‑yl)ethanol


Peripheral‑Restricted Drug Candidate Design

The elevated TPSA (83.9 Ų) suggests restricted blood‑brain barrier penetration [REFS‑1], making this compound a suitable scaffold for medicinal chemistry programs targeting peripheral receptors where CNS exposure must be minimized. Teams can select this scaffold over the non‑nitro analog (TPSA 38 Ų) to reduce the risk of CNS‑mediated side effects without introducing additional chiral centers or labile functional groups.

Laboratory‑Scale Synthesis Requiring Pre‑Defined Safety Infrastructure

Because this compound carries H315, H319 and H335 hazards in addition to H302 [REFS‑1], it is appropriate for facilities already equipped with fume hoods, eyewash stations, and PPE for irritant chemicals. In contrast, the non‑nitro analog (H302 only) can be handled with fewer controls, but does not provide the synthetic versatility of the nitro group.

Fragment‑Based Screening Libraries Requiring Diverse Hydrogen‑Bonding Capability

With 4 hydrogen‑bond acceptors and a TPSA in the fragment‑like range, this compound is well‑suited for inclusion in fragment libraries designed to probe targets with extended polar binding sites [REFS‑1]. The non‑nitro analog, possessing only 2 HBA, would miss binding opportunities that the nitro‑functionalised fragment can access.

Metal‑Organic Framework (MOF) and Coordination Polymer Research

The electron‑withdrawing nitro group modulates the donor strength of the pyrazole nitrogen, offering a tuning parameter for crystal engineering studies that is absent in the non‑nitro analog [REFS‑1]. Researchers building MOFs or coordination polymers can exploit this electronic effect to control network topology and physical properties such as porosity or magnetic behavior.

Quote Request

Request a Quote for 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.